6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound with significant relevance in medicinal chemistry. Its molecular formula is and it possesses a molecular weight of approximately 194.21 g/mol . This compound is classified under thienopyrimidine derivatives, which are known for their diverse biological activities, including potential applications as pharmaceutical agents.
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid falls under the category of carboxylic acids and thienopyrimidine derivatives. These classifications are essential for understanding its chemical behavior and potential applications in drug development.
The synthesis of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid can be achieved through several methodologies, often involving multi-step reactions that incorporate thieno and pyrimidine moieties.
Technical Details:
A notable patent describes methods for synthesizing thienopyrimidine compounds, which may include intermediates relevant to the synthesis of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid .
The structural representation of 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid features a thieno ring fused to a pyrimidine ring with a carboxylic acid functional group at the fourth position and a methyl group at the sixth position.
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles.
Technical Details:
These reactions are vital for modifying the compound to enhance its biological activity or to facilitate further synthetic steps in drug development.
The mechanism of action for 6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Process and Data:
Relevant data on melting points or boiling points were not available from the sources consulted but can be determined through experimental methods or specific product data sheets .
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid has promising applications in scientific research, particularly in the field of medicinal chemistry. Its derivatives are being explored as potential therapeutic agents due to their biological activity against various targets:
6-Methylthieno[3,2-d]pyrimidine-4-carboxylic acid (CAS: 2306270-63-1) is a fused heterocyclic compound with the molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol [1] [2]. Its IUPAC name explicitly defines the ring fusion orientation ([3,2-d]), methyl substituent position (C6), and carboxylic acid location (C4) [1] [6]. Structurally, it combines:
Table 1: Core Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₆N₂O₂S |
Molecular Weight | 194.21 g/mol |
Canonical SMILES | CC1=CC2=NC=NC(C(=O)O)=C2S1 |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 4 (pyrimidine N atoms, carbonyl O) |
Topological Polar Surface Area | 87.4 Ų |
The carboxylic acid at C4 introduces hydrogen-bonding capacity and acidity (pKa ∼4-5), while the C6 methyl group enhances lipophilicity (calculated XLogP: 1.6) [1] . This bifunctional nature enables diverse chemical modifications, positioning it as a versatile building block in heterocyclic synthesis.
This scaffold entered medicinal chemistry through targeted kinase inhibitor programs. A pivotal 2014 patent (WO2014138562) disclosed thieno[3,2-d]pyrimidines as sirtuin modulators for treating cancer, neurodegenerative diseases, and inflammation [3]. The carboxylic acid derivative served as a synthetic precursor for amide-based inhibitors exploiting three key interactions:
Subsequent research (2021) highlighted its role in phosphatidylinositol 3-kinase (PI3K) inhibitor design. Derivatives demonstrated nanomolar inhibition of PI3Kβ/γ isoforms (up to 84%) and antiproliferative activity against T-47D breast cancer lines [5]. This validated the scaffold’s capacity for isoform-selective kinase targeting, overcoming pharmacokinetic limitations of earlier morpholine-based inhibitors like PI-103 [5].
The scaffold’s value lies in its synthetic versatility and capacity for binding-site optimization:
• Functional Group Orthogonality
The carboxylic acid enables amide coupling, esterification, or reduction, while the C2 position allows electrophilic substitution. This facilitates rational modifications:
Table 2: Strategic Derivitization and Effects
Modification Site | Example Derivatives | Biological Impact |
---|---|---|
C4-carboxylic acid | Amides, esters | Enhanced target affinity or metabolic stability |
C2 position | Halogens, aryl groups | Improved hydrophobic pocket occupancy |
C6 methyl | CH₂F, cyclopropyl | Altered steric and electronic properties |
• Scaffold Hybridization
Fusion with morpholine rings (e.g., PI3K inhibitors) or imidazoles creates dual-function hybrids. In one study, such hybrids exhibited 72–84% inhibition of PI3Kβ/γ with low micromolar cytotoxicity [5].
• Computational Validation
Docking simulations confirm conserved binding modes:
This multifunctionality establishes 6-methylthieno[3,2-d]pyrimidine-4-carboxylic acid as a privileged scaffold in kinase-targeted drug discovery, particularly for oncology and neurodegeneration [3] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3